5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid
Overview
Description
5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a chlorine atom on the isonicotinic acid structure
Mechanism of Action
Target of Action
Compounds with similar structures have been used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes involved in peptide formation.
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is a common protecting group used in peptide synthesis . It protects the amino group during synthesis and can be removed under acidic conditions . This suggests that the compound might interact with its targets by first binding to them and then releasing the protected amino group under certain conditions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, the removal of the Boc group requires acidic conditions . Therefore, the compound’s activity could be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using similar methods as described above. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol can be used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted isonicotinic acid derivatives can be formed.
Deprotection Reactions: The removal of the Boc group yields the free amine derivative of 2-chloroisonicotinic acid.
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
2-Chloroisonicotinic acid derivatives: Compounds with similar structures but different substituents on the isonicotinic acid ring.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid is unique due to the combination of the Boc-protected amino group and the chlorine atom on the isonicotinic acid structure. This combination provides specific reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSPRFUMGCNGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441844 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-46-4 | |
Record name | 5-tert-Butoxycarbonylamino-2-chloroisonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171178-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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